5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
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Overview
Description
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid is a chemical compound with significant applications in various fields of scientific research. Its unique structure, which includes a chloro group, a methylamino group, and a sulfonic acid group attached to a pyridine ring, makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(methylamino)pyridine-3-sulfonic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The chloro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methylamino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(ethylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid
Uniqueness
Compared to similar compounds, 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylamino group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H7ClN2O3S |
---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
5-chloro-4-(methylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H7ClN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12) |
InChI Key |
WPVWTXAVFCSYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
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